1-Methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine -

1-Methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine

Catalog Number: EVT-5628121
CAS Number:
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation of 2-aminopyrroles: This approach involves reacting substituted 2-aminopyrroles with various electrophiles, such as 1,3-dicarbonyl compounds, β-oxo-esters, or diethyl malonate, in the presence of an acid catalyst. This method provides access to a diverse range of substituted 1H-pyrrolo[2,3-b]pyridines [ [] ].
  • Palladium-catalyzed reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction and Sonogashira coupling, offer efficient ways to introduce substituents onto the 1H-pyrrolo[2,3-b]pyridine core. These methods are particularly useful for installing aryl and heteroaryl groups [ [, ] ].
  • Multi-step synthesis from pyridine precursors: This approach utilizes substituted pyridines as starting materials and involves a series of transformations, including ring construction, functional group interconversions, and deprotection steps, to arrive at the desired 1H-pyrrolo[2,3-b]pyridine derivatives [ [] ].
Molecular Structure Analysis

Crystal structure analysis of several 1H-pyrrolo[2,3-b]pyridine derivatives has provided detailed information on bond lengths, bond angles, and molecular conformations. These structural insights are crucial for understanding their interactions with biological targets and for designing new compounds with improved pharmacological properties [ [, , , , ] ].

Mechanism of Action
  • Inhibition of kinases: Several 1H-pyrrolo[2,3-b]pyridines have been reported as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Janus kinases (JAKs) [ [, , , , ] ]. These kinases play crucial roles in cell cycle regulation and signal transduction pathways, respectively, making them attractive targets for cancer and inflammatory diseases.
  • Antagonism of dopamine D4 receptors: Certain 1H-pyrrolo[2,3-b]pyridine derivatives exhibit high affinity and selectivity for the dopamine D4 receptor subtype [ [, , , , ] ]. This receptor is implicated in various neurological and psychiatric disorders, making its modulation a potential therapeutic strategy.
Applications
  • Anticancer agents: Compounds like those described in [ [, , ] ] demonstrate promising antitumor activity in preclinical models by inhibiting key enzymes involved in cancer cell proliferation and survival.
  • Anti-inflammatory agents: By targeting specific kinases involved in inflammatory pathways, 1H-pyrrolo[2,3-b]pyridine derivatives hold potential as novel treatments for inflammatory diseases [ [, ] ].
  • Potential treatments for neurological and psychiatric disorders: The selective dopamine D4 receptor antagonism observed with certain 1H-pyrrolo[2,3-b]pyridines suggests their potential application in treating conditions like schizophrenia and Parkinson's disease [ [, , , , ] ].

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a potential dopamine D4 receptor imaging agent. It has been radiolabeled with fluorine-18 ([18F]) for use in positron emission tomography (PET) studies. []
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine. The difference lies in the substitution at the 3-position of the pyrrolopyridine core, where the related compound has a piperazine-containing substituent. []

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide

  • Compound Description: This novel compound exhibits potent type II CDK8 inhibitory activity, showing promise against colorectal cancer by inhibiting tumor growth in vivo. It acts by targeting CDK8, indirectly inhibiting β-catenin activity and downregulating the WNT/β-catenin signal. This leads to cell cycle arrest in the G2/M and S phases. []
  • Compound Description: This compound acts as a potent and selective dopamine D4 receptor antagonist. It has demonstrated a good toxicology profile and excellent safety and tolerability in Phase I/II clinical trials for non-Parkinson's disease indications. L-745,870 shows potential for reducing L-DOPA-induced dyskinesia in Parkinson's disease by selectively targeting the dopamine D4 receptor. [, ]
  • Relevance: Similar to 1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine, L-745,870 possesses the 1H-pyrrolo[2,3-b]pyridine scaffold. Both compounds differ in their substituents at the 3-position, with L-745,870 bearing a (4-chlorophenyl)piperazinylmethyl group. This structural difference likely contributes to their distinct biological activities. [, ]

3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a potential dopamine D4 receptor imaging agent, synthesized by reacting 3-(piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine with radiolabeled 4-[18F]fluorobenzaldehyde. []
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with 1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine. Both compounds have a substituent at the 3-position, but the specific groups differ. []

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

  • Compound Description: This class of compounds, specifically 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g), demonstrates potent and selective JAK1 inhibitory activity. They hold promise as therapeutic agents for inflammatory and autoimmune diseases by interfering with the JAK/STAT signaling pathway. []

Properties

Product Name

1-Methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine

IUPAC Name

1-methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c1-16-5-3-11-10(2-4-15-12(11)16)9-6-13-8-14-7-9/h2-8H,1H3

InChI Key

NZINZXYDAHJTFQ-UHFFFAOYSA-N

SMILES

CN1C=CC2=C(C=CN=C21)C3=CN=CN=C3

Canonical SMILES

CN1C=CC2=C(C=CN=C21)C3=CN=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.